3-Hydroxy-3-(2-methylquinolin-4-yl)propanenitrile
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Overview
Description
3-Hydroxy-3-(2-methylquinolin-4-yl)propanenitrile is an organic compound with the molecular formula C13H12N2O It is a derivative of quinoline, a heterocyclic aromatic organic compound
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Hydroxy-3-(2-methylquinolin-4-yl)propanenitrile typically involves the reaction of 2-methylquinoline with appropriate reagents to introduce the hydroxy and nitrile functional groups.
Industrial Production Methods
Industrial production of this compound may involve bulk synthesis techniques, where the reagents are combined in large reactors under controlled conditions. The reaction conditions, such as temperature, pressure, and pH, are optimized to maximize yield and purity. The product is then purified using techniques such as crystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
3-Hydroxy-3-(2-methylquinolin-4-yl)propanenitrile can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The nitrile group can be reduced to form an amine.
Substitution: The hydroxy group can be substituted with other functional groups such as halides or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Reagents such as thionyl chloride (SOCl2) or alkyl halides can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of quinoline derivatives with ketone or aldehyde functional groups.
Reduction: Formation of amine derivatives of quinoline.
Substitution: Formation of various substituted quinoline derivatives.
Scientific Research Applications
3-Hydroxy-3-(2-methylquinolin-4-yl)propanenitrile has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly for its ability to interact with biological targets.
Industry: Used in the development of materials with specific properties, such as fluorescence or conductivity.
Mechanism of Action
The mechanism of action of 3-Hydroxy-3-(2-methylquinolin-4-yl)propanenitrile involves its interaction with specific molecular targets. The hydroxy and nitrile groups can form hydrogen bonds and other interactions with biological molecules, affecting their function. The quinoline ring can intercalate with DNA or interact with enzymes, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- 3-(4-Hydroxy-2-methylquinolin-3-yl)propanoic acid hydrochloride
- 3-(2-Methyl-4-oxo-1,4-dihydroquinolin-3-yl)propanoic acid hydrochloride
- 3-(4-Hydroxy-2,6-dimethylquinolin-3-yl)propanoic acid
- 3-Hydroxy-2-(6-methylquinazolin-4-ylamino)propanoic acid hydrochloride
Uniqueness
3-Hydroxy-3-(2-methylquinolin-4-yl)propanenitrile is unique due to the presence of both hydroxy and nitrile functional groups on the quinoline ring. This combination of functional groups allows for a wide range of chemical reactions and interactions, making it a versatile compound for various applications .
Properties
Molecular Formula |
C13H12N2O |
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Molecular Weight |
212.25 g/mol |
IUPAC Name |
3-hydroxy-3-(2-methylquinolin-4-yl)propanenitrile |
InChI |
InChI=1S/C13H12N2O/c1-9-8-11(13(16)6-7-14)10-4-2-3-5-12(10)15-9/h2-5,8,13,16H,6H2,1H3 |
InChI Key |
FMHCSCMYBYEQHM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=CC=CC=C2C(=C1)C(CC#N)O |
Origin of Product |
United States |
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